N-(2-methoxyphenyl)-2-phenoxypropanamide
Description
N-(2-Methoxyphenyl)-2-phenoxypropanamide is an amide derivative characterized by a methoxy-substituted phenyl group attached to the nitrogen atom and a phenoxy group at the propanamide backbone. This compound is of interest in medicinal chemistry due to the structural versatility of amides, which often exhibit bioactivity in drug discovery .
Key physicochemical properties inferred from similar compounds include:
- Molecular weight: ~285 g/mol (based on N-(2-ethoxyphenyl)-2-phenoxypropanamide) .
- Functional groups: Methoxy (electron-donating), phenoxy (lipophilic), and amide (hydrogen-bonding capability).
- Spectroscopic characterization: Expected ¹H NMR signals for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.5 ppm), and amide NH (δ ~8.0 ppm) .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C16H17NO3/c1-12(20-13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18) |
InChI Key |
DROQEXPAKUTJLV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methoxy vs. ethoxy groups influence solubility and metabolic stability.
- Bioactivity: Chloro and amino substituents (e.g., in CAS 1020055-19-9) may enhance target binding via halogen bonding or hydrogen bonding, respectively .
- Bulkiness : Bulky groups (e.g., diphenylethyl in ) reduce metabolic clearance but may limit oral bioavailability.
Metabolic and Toxicological Profiles
- N-(2-Methoxyphenyl)hydroxylamine: Metabolized by CYP1A enzymes to o-anisidine, which is further oxidized to o-aminophenol by CYP2E1 .
- N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide (C₁₆H₁₇FN₂O₃): Fluorine substitution may reduce oxidative metabolism, improving half-life .
- N-(2-Formyl-3-methoxyphenyl)-2,2-dimethylpropanamide (CAS 82673-65-2) : Classified as 100% toxicologically uncharacterized, emphasizing the need for rigorous safety profiling .
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